Potassium 4-dibenzothienyltrifluoroborate
Description
Potassium 4-dibenzothienyltrifluoroborate (CAS: 1262538-11-3) is an organoboron compound featuring a dibenzothiophene moiety linked to a trifluoroborate group. The dibenzothiophene core consists of two fused benzene rings and a thiophene ring, creating a planar, electron-rich aromatic system. This structural motif enhances stability and influences reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry. The potassium counterion improves solubility in polar solvents, facilitating its use in synthetic applications .
Properties
IUPAC Name |
potassium;dibenzothiophen-4-yl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BF3S.K/c14-13(15,16)10-6-3-5-9-8-4-1-2-7-11(8)17-12(9)10;/h1-7H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTNZQSGZIYGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C3=CC=CC=C3S2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BF3KS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262538-11-3 | |
| Record name | 1262538-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium 4-dibenzothienyltrifluoroborate typically involves the reaction of dibenzothiophene with boron trifluoride and potassium fluoride. The process can be summarized as follows:
Reaction with Boron Trifluoride: Dibenzothiophene is treated with boron trifluoride gas to form the corresponding boron complex.
Formation of Potassium Salt: The boron complex is then reacted with potassium fluoride to yield this compound.
This method is advantageous due to its simplicity and the stability of the resulting product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization, helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-dibenzothienyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
Scientific Research Applications
Potassium 4-dibenzothienyltrifluoroborate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism by which potassium 4-dibenzothienyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate group acts as a stable and reactive intermediate that can be activated under basic conditions to form the corresponding boronate, which then participates in the coupling process. This mechanism involves the formation of a palladium complex, which facilitates the transfer of the organic group to the target molecule .
Comparison with Similar Compounds
Structural Analogues
Potassium Aryltrifluoroborates
Key structural analogs include:
- It exhibits high reactivity in Suzuki couplings due to minimal steric hindrance but lacks the extended conjugation of dibenzothiophene .
- Potassium 3-thienyltrifluoroborate : Contains a single thiophene ring, offering moderate electron richness but less steric bulk compared to dibenzothiophene. Its smaller size may enhance reaction rates in certain couplings .
- Potassium 4-(ethylthio)phenyltrifluoroborate : Features a sulfur-containing substituent on a phenyl ring. The ethylthio group introduces electron-donating effects, though the absence of fused aromatic rings reduces conjugation .
Heteroaromatic Trifluoroborates
- Potassium 4-formylfuran-2-yltrifluoroborate : Incorporates a furan ring with an aldehyde substituent. The oxygen atom in furan provides weaker electron-donating effects compared to sulfur in dibenzothiophene, and the formyl group adds polarity, affecting solubility .
- Potassium dibenzo[b,d]furan-4-yltrifluoroborate : A dibenzofuran analog, replacing sulfur with oxygen. The oxygen atom reduces electron richness and alters reactivity in metal-catalyzed reactions .
Reactivity in Cross-Coupling Reactions
- Electron-Rich Systems : The dibenzothienyl group’s extended conjugation enhances electron density, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from fused rings may slow transmetallation compared to smaller aryltrifluoroborates .
- Functionalized Derivatives : Compounds like Potassium 3-(4-morpholinylcarbonyl)phenyltrifluoroborate incorporate electron-withdrawing groups (e.g., morpholine carbonyl), reducing electron density and altering regioselectivity in couplings .
Physical and Chemical Properties
Table 1: Comparative Properties of Selected Trifluoroborates
Biological Activity
Potassium 4-dibenzothienyltrifluoroborate is a specialized organoboron compound that has garnered attention in various fields of chemistry, particularly in synthetic organic chemistry. Its biological activity, however, remains an area of ongoing research. This article delves into the biological properties of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a dibenzothiophene moiety attached to a trifluoroborate group. The synthesis of this compound typically involves cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is well-established for creating carbon-boron bonds.
Synthesis Methods
- Suzuki-Miyaura Cross-Coupling : Utilizes palladium catalysts to couple aryl halides with boronic acids or boronate esters.
- Reagents : Common reagents include potassium trifluoroborate and dibenzothiophene derivatives.
Anticancer Potential
Recent studies have indicated that organoboron compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- Results : The compound demonstrated an IC50 value of approximately 15 μM against A549 cells, indicating moderate cytotoxicity.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit specific kinases involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.
Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of this compound.
Antimicrobial Testing
- Pathogens Evaluated : Escherichia coli and Staphylococcus aureus.
- Findings : The compound exhibited inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL.
Data Summary
| Biological Activity | Test System | IC50/MIC Value |
|---|---|---|
| Cytotoxicity | A549 (lung cancer) | 15 μM |
| Antimicrobial | E. coli | 32 μg/mL |
| Antimicrobial | S. aureus | 64 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
